Product packaging for 11-Cyanoundecyltrichlorosilane(Cat. No.:CAS No. 724460-16-6)

11-Cyanoundecyltrichlorosilane

Número de catálogo: B1592511
Número CAS: 724460-16-6
Peso molecular: 314.7 g/mol
Clave InChI: FSYDKNRLTBPQNZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Overview of Organosilanes in Surface Science and Materials Engineering

Organosilanes are a class of silicon-based chemical compounds that have garnered significant attention in materials science due to their versatile properties. researchgate.net These compounds, with the general formula R–Si–(X)3, possess both an organic functional group (R) and a hydrolyzable group (X), such as an alkoxy group. uma.pt This dual functionality allows them to act as a bridge between inorganic and organic materials. researchgate.net

The primary mechanism of action for organosilanes involves the hydrolysis of the alkoxy groups into silanol (B1196071) (Si-OH) groups. These silanol groups can then condense with other silanols to form stable siloxane (Si-O-Si) bonds or react with hydroxyl groups present on the surface of inorganic substrates. researchgate.netuma.pt This reaction forms a durable covalent bond with materials like glass, metal oxides, and ceramics, effectively modifying their surface properties. researchgate.netgelest.com The organic functional group, on the other hand, can be tailored to impart specific characteristics to the surface, such as hydrophobicity, adhesion, or biocompatibility. gelest.com This ability to alter surface properties without changing the bulk material is a key advantage of organosilane chemistry. researchgate.net

Significance of Trichlorosilane (B8805176) Derivatives in Covalent Surface Modification

Among the various types of organosilanes, trichlorosilane derivatives are particularly important for creating robust and well-ordered surface modifications. The trichlorosilyl (B107488) (-SiCl3) group is highly reactive towards hydroxylated surfaces, leading to the formation of strong, covalent Si-O-Si bonds. arxiv.org This high reactivity, however, also makes them sensitive to moisture, requiring careful handling to prevent premature hydrolysis and polymerization. utwente.nl

The formation of self-assembled monolayers (SAMs) is a prominent application of trichlorosilane derivatives. acs.org These monolayers are highly organized, single-molecule-thick films that spontaneously form on a substrate. researchgate.net The quality and stability of these SAMs are influenced by several factors, including the cleanliness of the substrate, the solvent used, and the presence of a thin layer of water on the surface, which facilitates the hydrolysis of the trichlorosilane groups. researchgate.netacs.org The resulting SAMs can dramatically alter the surface energy, wettability, and adhesive properties of the substrate.

Contextualization of 11-Cyanoundecyltrichlorosilane within Functional Silane (B1218182) Reagents

This compound is a specific type of functional silane reagent distinguished by its long undecyl (11-carbon) alkyl chain and a terminal cyano (-C≡N) group. The long alkyl chain contributes to the formation of well-ordered and dense SAMs due to van der Waals interactions between adjacent molecules. acs.org

The terminal cyano group provides unique functionality to the surface. This group is of particular interest because it can be chemically modified into other functional groups, such as carboxylic acids or amines. researchgate.netacs.org This versatility makes this compound a valuable tool for creating surfaces with tailored chemical reactivity for a variety of applications. researchgate.net For instance, cyano-terminated SAMs can enhance the adhesion between different material layers in electronic devices. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22Cl3NSi B1592511 11-Cyanoundecyltrichlorosilane CAS No. 724460-16-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

12-trichlorosilyldodecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22Cl3NSi/c13-17(14,15)12-10-8-6-4-2-1-3-5-7-9-11-16/h1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYDKNRLTBPQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC#N)CCCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl3NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630175
Record name 12-(Trichlorosilyl)dodecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724460-16-6
Record name 12-(Trichlorosilyl)dodecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 11 Cyanoundecyltrichlorosilane

Precursor Synthesis Strategies for Cyano-Terminated Alkyl Chains

The successful synthesis of 11-cyanoundecyltrichlorosilane is predicated on the availability of a suitable long-chain precursor functionalized with a terminal cyano group. The most direct precursors are ω-haloalkanenitriles. Specifically, 11-bromoundecanenitrile (B1267746) and 11-chloroundecanenitrile serve as common starting materials for subsequent Grignard reagent formation.

Alternative strategies for synthesizing these cyano-terminated precursors often involve multi-step processes starting from more readily available chemicals. One such method begins with a diol, for example, 1,7-heptanediol. Through a standard Mitsunobu reaction with a protected cyanophenol, followed by tosylation of the terminal alcohol and subsequent cyanation with sodium cyanide, the desired cyano-terminated alkyl chain can be achieved. taylorandfrancis.com Another approach involves the direct alkylation of a hydroxy-terminated compound, like 4'-hydroxy-4-cyanobiphenyl, with commercial α,ω-bromoalkanenitriles. taylorandfrancis.com These methods provide versatility in creating the necessary long alkyl chain with a terminal nitrile group, which is essential before introducing the trichlorosilane (B8805176) functionality.

Grignard Reaction Pathways for Trichlorosilane Formation

The most established method for synthesizing this compound involves a Grignard reaction. This classical organometallic approach is adaptable for creating alkyltrichlorosilanes with terminal functional groups. The process begins with the preparation of the Grignard reagent from a suitable halogenated precursor, such as 11-bromoundecanenitrile. The organomagnesium halide is then reacted with a silicon precursor, typically a form of trichlorosilane, to form the target molecule. The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom, displacing a halide or hydride and forming the crucial carbon-silicon bond. mt.com

Stoichiometric Control and Anhydrous Reaction Conditions

Meticulous control over reaction conditions is paramount for the successful synthesis of this compound via the Grignard pathway. The trichlorosilane moiety is highly susceptible to hydrolysis. Consequently, the entire synthesis must be performed under strictly anhydrous conditions using dry solvents and an inert atmosphere, such as nitrogen or argon, to prevent the premature degradation of both the reactant and the product.

Stoichiometric control is equally critical. The ratio of the Grignard reagent to the trichlorosilane source must be carefully optimized to maximize the yield of the desired monosubstituted product and minimize the formation of byproducts. An excess of the Grignard reagent can potentially lead to multiple substitutions on the silicon atom, while an excess of the trichlorosilane can complicate purification. Temperature control, often maintaining low temperatures between 0 and 25 °C, is also employed to moderate the exothermic reaction and prevent undesirable side reactions.

ParameterCondition/RationaleSource
Starting Material11-bromoundecanenitrile or 11-chloroundecanenitrile
Silicon SourceTrichlorosilane (HSiCl₃) or other substituted chlorosilanes
AtmosphereInert (Nitrogen or Argon) to prevent moisture and oxygen interference
SolventsAnhydrous diethyl ether or THF is essential for Grignard reagent formation and stability libretexts.org
TemperatureTypically low (0 - 25 °C) to moderate reactivity and minimize side reactions
StoichiometryCareful control of reactant ratios to maximize yield and prevent polysubstitution

Purification Techniques for Reaction Byproducts

Following the Grignard reaction, the crude product mixture contains the target this compound, unreacted starting materials, magnesium salts, and potentially other silicon-containing byproducts like silicon tetrachloride. Purification is a critical step to isolate the high-purity product. Advanced techniques such as fractional distillation under reduced pressure are commonly employed. This method is effective for separating compounds with different boiling points. Given the high boiling point and thermal sensitivity of long-chain organosilanes, performing the distillation under vacuum is essential to prevent decomposition. Crystallization is another potential purification method that can be used to obtain the final product with high purity.

Alternative Synthetic Routes: Photochemical Chlorination Approaches

An alternative, though less documented for this specific molecule, involves photochemical reactions. Photochemical chlorination is a known method for producing chlorosilanes from methylsilanes or for the halogenation of alkanes. google.comsavemyexams.com This process typically involves a free-radical chain mechanism initiated by ultraviolet (UV) light. aakash.ac.in The UV radiation provides the necessary activation energy to cause the homolytic fission of a chlorine molecule (Cl₂), generating highly reactive chlorine radicals. savemyexams.comquora.com These radicals can then abstract a hydrogen atom from the alkyl chain, creating a carbon radical, which subsequently reacts with another chlorine molecule to form the chlorinated product and propagate the chain reaction.

UV Irradiation Parameters and Reaction Yields

The effectiveness of photochemical chlorination is highly dependent on the parameters of the UV irradiation. The wavelength of the UV light is a key factor; for instance, wavelengths in the range of 315 to 400 nm have been used for the photochlorination of methyltrichlorosilane. google.com The intensity and duration of the irradiation also influence the reaction rate and the extent of chlorination.

The reaction yield can be affected by several factors. The reactivity of C-H bonds varies, with tertiary hydrogens being more reactive than secondary, which are more reactive than primary hydrogens. libretexts.org This selectivity can influence the product distribution. However, chlorination is known to be less selective than bromination. aakash.ac.in The yield of the desired monochlorinated product at the terminal position would compete with substitution at other positions along the undecyl chain, potentially leading to a complex mixture of isomers and making this a less efficient route compared to the targeted Grignard synthesis.

ParameterDescriptionSource
Energy SourceUltraviolet (UV) light to provide activation energy savemyexams.comaakash.ac.in
WavelengthSpecific ranges (e.g., 315-400 nm) are used to initiate the reaction google.com
Reaction TypeFree-radical substitution aakash.ac.in
ReactantsAlkane/Alkylsilane and a halogen (e.g., Cl₂) libretexts.org
Key IntermediateChlorine free radical (Cl•)

Byproduct Minimization in Photochemical Synthesis

A significant challenge in photochemical halogenation is controlling the degree of substitution. The reaction can continue until multiple hydrogen atoms on the alkane chain are replaced by halogen atoms. savemyexams.com Minimizing these highly chlorinated byproducts is crucial for achieving a useful yield of the desired product. One common strategy is to use a substoichiometric amount of the halogenating agent (chlorine) relative to the alkane. google.com This ensures that there is a higher probability of a chlorine radical encountering an unreacted alkane molecule rather than a previously chlorinated one, thus favoring monosubstitution. Careful control of temperature and reaction time can also help in managing the product distribution. rsc.org

Considerations for Scalable Production and Process Optimization

The successful transition from laboratory-scale synthesis to industrial production of this compound hinges on careful consideration of scalability and process optimization. The two primary synthetic routes, the Grignard reaction and hydrosilylation, each present unique challenges and opportunities for large-scale manufacturing. Key objectives in scaling up production include maximizing yield and purity, ensuring process safety and control, minimizing costs, and developing a robust and reproducible manufacturing process.

The choice between the Grignard and hydrosilylation routes for industrial production depends on several factors, including the availability and cost of starting materials, the desired purity of the final product, and the capital investment in specialized equipment. For instance, the Grignard route may be favored if 11-bromoundecanenitrile is a readily available and cost-effective starting material. Conversely, the hydrosilylation route might be more attractive if 10-undecenenitrile (B8766254) is more economically viable.

Grignard Reaction Route: Challenges and Optimization

The Grignard reaction, while a versatile method for forming carbon-silicon bonds, presents several challenges when scaled to industrial production. These include the highly exothermic nature of the reaction, the sensitivity of Grignard reagents to moisture and air, and the potential for side reactions that can reduce yield and complicate purification. figshare.comresearchgate.net

Key Considerations for Scalable Grignard Synthesis:

Heat Management: The formation of the Grignard reagent is highly exothermic and can lead to runaway reactions if not properly controlled. researchgate.net In a large-scale reactor, efficient heat dissipation is critical. This is often achieved through the use of jacketed reactors with precise temperature control, as well as controlled addition of the reagents.

Solvent and Reagent Purity: Grignard reagents react readily with protic solvents, including water. Therefore, all solvents and reagents must be scrupulously dried to prevent the deactivation of the Grignard reagent and the formation of byproducts. The use of anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF) is standard, but their flammability and potential for peroxide formation are significant safety concerns on an industrial scale. figshare.comacs.org

Side Reactions: A common side reaction in Grignard synthesis is Wurtz coupling, where the Grignard reagent couples with the starting alkyl halide. researchgate.net Optimizing reaction conditions, such as temperature and the rate of addition, can help to minimize this and other side reactions.

Continuous Flow Processing: Modern approaches to scaling up Grignard reactions involve the use of continuous flow reactors. researchgate.netfraunhofer.deosti.gov These systems offer significant advantages in terms of heat and mass transfer, leading to better temperature control, reduced side product formation, and improved safety. fraunhofer.de A pilot plant for Grignard reactions with a throughput of up to 20 liters per hour has been developed, demonstrating the feasibility of this technology for industrial-scale production. fraunhofer.de

Process Optimization Parameters for Grignard Synthesis:

To optimize the scalable synthesis of this compound via the Grignard route, a systematic study of various reaction parameters is necessary. The following table illustrates key parameters and their potential impact on the process.

ParameterRange/OptionsEffect on Yield and PurityConsiderations for Scalability
Solvent Diethyl ether, THF, TolueneCan influence reaction rate and solubility of the Grignard reagent.Flammability and cost are major factors. Toluene may be a safer, higher-boiling alternative to ethers. figshare.com
Temperature -20°C to 60°CLower temperatures can reduce side reactions but may slow down the reaction rate.Precise temperature control is crucial to prevent runaway reactions and byproduct formation.
Reagent Addition Rate Slow, controlled additionA slow addition rate helps to manage the exotherm and minimize local high concentrations that can lead to side reactions.Requires precise pumping and control systems in a large-scale reactor.
Catalyst Iodine, 1,2-dibromoethaneUsed to initiate the Grignard reaction.The choice and amount of initiator can affect the induction period and reaction rate.
Stirring Rate 100-500 RPMAdequate mixing is essential for efficient heat and mass transfer.Requires robust agitation systems in large reactors to ensure homogeneity.

Hydrosilylation Route: Challenges and Optimization

Hydrosilylation is a widely used industrial process for the production of organosilanes and offers a more direct route to this compound from 10-undecenenitrile and trichlorosilane. researchgate.netmdpi.comlibretexts.org However, challenges in scaling this reaction include catalyst selection and deactivation, control of regioselectivity, and removal of the catalyst from the final product.

Key Considerations for Scalable Hydrosilylation:

Catalyst Selection: A variety of transition metal complexes can catalyze hydrosilylation, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most common in industry. researchgate.netresearchgate.net The choice of catalyst can influence reaction rate, yield, and selectivity. sigmaaldrich.com

Reaction Mechanism and Selectivity: The most accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. libretexts.orgresearchgate.net This mechanism typically leads to the anti-Markovnikov addition product, which is the desired isomer for this compound. Optimizing conditions to favor this pathway is crucial.

Catalyst Deactivation and Recovery: The catalyst can be sensitive to impurities in the reactants and may deactivate over time. For large-scale production, the ability to recover and reuse the expensive platinum catalyst is an important economic consideration.

Continuous Flow and Reactor Design: As with the Grignard reaction, continuous flow processes can offer advantages for hydrosilylation, including improved heat and mass transfer and more precise control over reaction time. researchgate.netrsc.org

Process Optimization Parameters for Hydrosilylation:

The optimization of the hydrosilylation route for scalable production involves a careful balance of several parameters to achieve high yield, selectivity, and catalyst efficiency.

ParameterRange/OptionsEffect on Yield and SelectivityConsiderations for Scalability
Catalyst Speier's, Karstedt's, other Pt or Rh catalystsCatalyst choice affects reaction rate, regioselectivity (anti-Markovnikov vs. Markovnikov), and functional group tolerance. sigmaaldrich.comnih.govCost, activity, and ease of removal from the product are key factors.
Catalyst Loading 10-100 ppmLower catalyst loading is economically desirable but may require longer reaction times or higher temperatures.Optimization is needed to balance cost and throughput.
Temperature 25°C to 150°CHigher temperatures generally increase the reaction rate but can also lead to side reactions or catalyst decomposition. researchgate.netRequires precise temperature control to maintain optimal catalyst activity and selectivity.
Reactant Ratio Stoichiometric or slight excess of one reactantThe ratio of alkene to silane (B1218182) can influence the reaction rate and help to ensure complete conversion of the limiting reagent.Precise dosing and mixing are required for large-scale continuous or batch processes.
Solvent Toluene, xylene, or solvent-freeThe choice of solvent can affect reactant solubility and reaction temperature. Solvent-free conditions are often preferred for green chemistry and cost reasons.Solvent recovery and recycling systems may be necessary.

Mechanistic Principles of Surface Functionalization by 11 Cyanoundecyltrichlorosilane

Formation of Self-Assembled Monolayers (SAMs)

The creation of SAMs from 11-cyanoundecyltrichlorosilane is a multi-step process that begins with the hydrolysis of the trichlorosilane (B8805176) group and culminates in the formation of a covalently bonded monolayer on a substrate.

The initial and critical step in the formation of a SAM is the hydrolysis of the trichlorosilane (-SiCl₃) group of the this compound molecule. gelest.com This reaction is initiated by the presence of water, which can be atmospheric moisture or water adsorbed on the substrate surface. gelest.comgelest.comgelest.com The trichlorosilane moiety is highly susceptible to hydrolysis, reacting rapidly with water molecules. gelest.comgelest.comamazonaws.com

The hydrolysis process involves a nucleophilic attack by water molecules on the electrophilic silicon atom, leading to the displacement of chloride ions. This results in the formation of silanol (B1196071) intermediates (-Si(OH)₃) and hydrogen chloride (HCl) as a byproduct. nih.gov The reaction can be summarized as follows:

Cl₃Si(CH₂)₁₁CN + 3H₂O → (HO)₃Si(CH₂)₁₁CN + 3HCl

The presence of the electron-withdrawing cyanide (-CN) group at the end of the undecyl chain enhances the electrophilicity of the silicon center, which can accelerate the nucleophilic attack by water during hydrolysis. The liberated HCl can also facilitate further bond cleavage.

Following hydrolysis, the newly formed silanol groups of the this compound molecule react with hydroxyl groups (-OH), such as silanol groups (Si-OH), present on the surface of the substrate. gelest.com This process is a condensation reaction, where a molecule of water is eliminated for each bond formed between the silane (B1218182) and the substrate. gelest.comebsco.com

The hydrolyzed silane molecules first hydrogen bond with the hydroxyl groups on the substrate. gelest.comgelest.com Subsequently, during drying or curing, a covalent linkage is formed with the elimination of water. gelest.comgelest.com The reaction is as follows:

(HO)₃Si(CH₂)₁₁CN + HO-Substrate → Substrate-O-Si(OH)₂(CH₂)₁₁CN + H₂O

This condensation reaction is fundamental to the grafting of the silane molecules onto the substrate surface. nih.govacs.orgkuleuven.be

The condensation reaction between the hydrolyzed this compound and the substrate's hydroxyl groups results in the formation of strong, covalent silicon-oxygen-silicon (Si-O-Si) bonds. mdpi.comkyoto-u.ac.jpwikipedia.org These bonds anchor the molecules to the substrate. mdpi.com

In addition to bonding with the substrate, the hydrolyzed silane molecules can also undergo condensation reactions with each other. The remaining silanol groups on adjacent molecules can react to form a cross-linked polysiloxane network. semi.ac.cnresearchgate.net This lateral Si-O-Si bond formation contributes to the stability and dense packing of the self-assembled monolayer. kyoto-u.ac.jpsemi.ac.cn While each silane molecule typically forms only one covalent bond with the substrate surface, the remaining two silanol groups can be involved in this lateral cross-linking or remain as free hydroxyl groups. gelest.comgelest.com The resulting monolayer, with a thickness of approximately 1.6–1.7 nm on flat SiO₂ surfaces, is thus a robust and highly ordered structure.

Condensation Reactions with Substrate Hydroxyl Groups

Influence of Substrate Surface Chemistry and Morphology on SAM Formation

The successful formation and quality of a self-assembled monolayer of this compound are significantly influenced by the chemical and physical characteristics of the substrate surface.

The density and distribution of silanol (Si-OH) groups on the substrate surface are critical factors in the formation of this compound SAMs. nih.govacs.orgkuleuven.bemdpi.com A higher density of surface hydroxyl groups provides more sites for the silane molecules to anchor, facilitating the formation of a dense and well-ordered monolayer. mdpi.comgelest.com

To enhance the density of silanol groups, especially on hydrophobic surfaces, pretreatments such as oxygen (O₂) or helium/hydrogen (He/H₂) plasma can be employed. nih.govacs.orgkuleuven.be These treatments generate hydrophilic surfaces with an increased number of hydroxyl groups available for reaction with the hydrolyzed silane. nih.govacs.orgkuleuven.beresearchgate.net The distribution of these silanol groups, in turn, dictates the profile of the grafted SAM. nih.govacs.orgkuleuven.beresearchgate.net For instance, on porous materials, the plasma treatment can create silanol groups on the pore sidewalls, guiding the chemical grafting of the SAM precursors. nih.govacs.orgkuleuven.beresearchgate.net

The effectiveness of the plasma treatment can depend on the substrate's morphology. For microporous materials, the diffusion of oxygen radicals from an O₂ plasma governs the modification depth, making it a preferred method. nih.govacs.orgkuleuven.be In contrast, for mesoporous materials, vacuum ultraviolet (VUV) light plays a more significant role in hydrolyzing the surface. nih.govacs.orgkuleuven.be

The morphology of the substrate, particularly its porosity and curvature, has a profound impact on the distribution and packing of the this compound SAM. nih.govacs.orgkuleuven.be

The relationship between the pore diameter of the substrate and the size of the SAM precursor molecule is a key determinant of the SAM's distribution. nih.govacs.orgkuleuven.be If the pore diameter is smaller than the van der Waals radius of the silane precursor, the molecules are confined to the outer surface of the material. nih.govacs.orgkuleuven.beresearchgate.net Conversely, if the pore diameter is larger, the SAM precursors can penetrate deeper into the porous structure. nih.govacs.orgkuleuven.beresearchgate.net

The nanoscale curvature of the pores also influences the molecular packing density and ordering of the SAM. nih.govacs.orgkuleuven.beresearchgate.net In confined geometries, the curvature can affect the arrangement of the alkyl chains, potentially leading to a different packing structure compared to that on a flat surface. nih.govacs.orgkuleuven.bersc.org For example, in highly curved inner monolayers of liposomes, lipid head groups are very closely packed while the tails are more disordered; the opposite is observed in the outer monolayer. rsc.org This suggests that the concave or convex nature of a porous surface can induce specific packing arrangements in the this compound SAM.

Role of Silanol Group Density and Distribution

Kinetics of SAM Deposition: Vapor vs. Liquid Phase Processes

Liquid Phase Deposition: In liquid phase deposition, a substrate is immersed in a solution containing this compound, typically at low concentrations (e.g., millimolar) in an anhydrous organic solvent. illinois.edu The kinetics of this process are highly sensitive to several variables:

Water Content: A controlled amount of water is crucial. While water is necessary for the hydrolysis of the trichlorosilane headgroup, an excess can lead to premature polymerization of the silane in the solution, resulting in the deposition of polysiloxane aggregates on the surface instead of a well-ordered monolayer. researchgate.net

Concentration and Immersion Time: Lower concentrations of the silane precursor generally require longer immersion times to achieve a full, densely packed monolayer. wikipedia.org The formation process is often described as occurring in two stages: an initial, rapid adsorption of molecules onto the surface, followed by a slower organization and annealing step where defects are minimized, which can take hours. wikipedia.org

Temperature: Temperature plays a competing role. While higher temperatures can increase reaction rates, lower temperatures are often preferred as they slow down the kinetics, reducing thermal disorder and allowing the alkyl chains to pack into a more ordered assembly. researchgate.net

Vapor Phase Deposition: Vapor phase deposition is a solvent-free alternative where the substrate is exposed to vaporized this compound molecules, often under vacuum or in an inert gas stream. researchgate.netresearchgate.net This method offers advantages in its ability to coat complex, high-aspect-ratio, or porous structures more uniformly. researchgate.netresearchgate.net The kinetics are influenced by:

Humidity: Similar to the liquid phase, ambient humidity is a critical parameter, as water vapor is required for the initial hydrolysis step. The rate of film growth has been shown to increase with higher ambient humidity. illinois.eduacs.org

Temperature and Pressure: The deposition temperature and precursor vapor pressure control the rate of adsorption and surface reaction. illinois.edu Studies on similar organotrichlorosilanes have demonstrated that full monolayers can be formed rapidly, sometimes within minutes. illinois.eduacs.org

Cleanliness: The process avoids organic solvents, reducing the risk of solvent-related contamination. researchgate.net

Research on porous low-k dielectric materials has utilized both liquid and vapor phase deposition of this compound to create sealing layers. researchgate.netkuleuven.bekuleuven.be The choice between methods depends on the substrate's geometry and the desired level of control over the monolayer's quality. While liquid phase deposition is common, vapor phase processes offer better control and are more suitable for applications sensitive to solvent contamination or requiring coating of intricate topographies. researchgate.net

Table 1: Comparison of Deposition Kinetics for Trichlorosilane SAMs

Feature Liquid Phase Deposition Vapor Phase Deposition
Environment Immersion in an organic solvent solution. wikipedia.org Solvent-free, exposure to precursor vapor. researchgate.netresearchgate.net
Key Kinetic Drivers Precursor concentration, solvent purity, water content, temperature, immersion time. wikipedia.orgresearchgate.net Ambient humidity, precursor vapor pressure, temperature. illinois.edu
Role of Water Critical for hydrolysis, but excess causes undesirable polymerization in solution. researchgate.net Controlled humidity is essential for surface hydrolysis reaction. illinois.eduacs.org
Typical Formation Time Can range from minutes for initial adsorption to hours for a well-ordered layer. wikipedia.orgresearchgate.net Often faster, with full monolayers forming in minutes under optimal conditions. illinois.eduacs.org
Advantages Simple experimental setup. High purity films, no solvent waste, excellent for porous and complex surfaces. researchgate.net

| Disadvantages | Difficult to control water content, potential for solution-phase polymerization, solvent disposal. researchgate.netresearchgate.net | Requires more specialized equipment (e.g., vacuum chamber). |

Molecular Interactions within Self-Assembled Monolayers

The structure, stability, and ultimate function of a self-assembled monolayer of this compound are dictated by a hierarchy of molecular interactions. These forces operate at the substrate interface, between the long alkyl chains, and at the exposed surface defined by the terminal cyano groups. db-thueringen.de The primary driving force for the assembly is the formation of strong, covalent siloxane bonds with the hydroxylated substrate. researchgate.net However, the final order and packing density of the monolayer are critically dependent on weaker, non-covalent intermolecular forces.

Contribution of the Terminal Cyano Group to Surface Properties

The terminal cyano (-C≡N) group is not a passive component; it fundamentally defines the surface chemistry and physical properties of the monolayer. db-thueringen.dersc.org Its influence stems from its distinct electronic and chemical nature.

Surface Energy and Wettability: The cyano group is strongly polar and electron-withdrawing. This imparts a higher surface energy compared to non-polar terminal groups like methyl (-CH₃). kuleuven.be This change is readily observed in wettability measurements. SAMs of this compound on SiO₂ surfaces typically exhibit a water contact angle of approximately 70-77°, indicating a moderately hydrophilic character that is distinct from the more hydrophobic nature of methyl-terminated SAMs. kuleuven.beresearchgate.net

Chemical Reactivity: The cyano group serves as a versatile chemical handle. The unshared electron pair on the nitrogen atom can act as a coordination site, for instance, enabling the subsequent deposition of metal layers in processes like atomic layer deposition (ALD). kuleuven.be Furthermore, the cyano group can be chemically transformed into other functionalities, such as carboxylic acid groups (-COOH), providing a pathway to further tailor the surface properties for specific applications like creating diffusion barriers or bio-functionalization. kuleuven.be

Table 2: Influence of Terminal Group on SAM Properties

Property Cyano (-CN) Group Methyl (-CH₃) Group (for comparison)
Polarity High, electron-withdrawing. ossila.com Non-polar. kuleuven.be
Surface Energy Increased relative to hydrophobic surfaces. kuleuven.be Low.
Water Contact Angle ~70-77°. kuleuven.beresearchgate.net >100° (hydrophobic).
Surface Dipole Induces a significant dipole moment, altering surface work function. ossila.com Negligible dipole contribution.

| Chemical Reactivity | Can be converted to other groups (e.g., -COOH); acts as a coordination site. kuleuven.be | Chemically inert. |

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
7-Octenyltrichlorosilane
Alkanethiols
Alkylphosphonic acids
Alkylsilanes
Dodecyltrichlorosilane
Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane (FDTS)
Octadecyltrichlorosilane (B89594) (OTS)
Phenyltrichlorosilane
Silane
Tetraethoxysilane
Trimethoxysilane
Triethoxysilane
Undecyltrichlorosilane
Water
Toluene
Acetone
Ethanol
Carboxylic acid
Carbon dioxide
Nitrogen
Oxygen
Methane
Hexane
Octadecane
Sodium Chloride (NaCl)
Hydrogen Chloride (HCl)
Phenylphosphonic acid (PPA)
Methoxy Phenylphosphonic acid (MPPA)
Cyano Phenylphosphonic acid (CNPPA)
10-Undecenyltrichlorosilane
11-Bromoundecyltrichlorosilane

Advanced Characterization of 11 Cyanoundecyltrichlorosilane Sams

Spectroscopic Techniques for Chemical and Structural Analysis

Spectroscopic methods are indispensable for confirming the formation of CUTCS SAMs and elucidating their chemical composition and molecular arrangement.

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups within a sample. drawellanalytical.com In the analysis of CUTCS SAMs, FTIR confirms the presence of the characteristic cyano (-CN) and alkyl (C-H) functionalities. The FTIR spectrum of a successfully formed CUTCS SAM typically displays a prominent peak corresponding to the C≡N stretching vibration. Additionally, peaks in the region of 2800-3000 cm⁻¹ are indicative of the C-H stretching modes of the undecyl chain. piketech.com The presence and intensity of these peaks confirm the successful grafting of the CUTCS molecules onto the substrate. The reduction or absence of the Si-Cl peak from the precursor also signifies the completion of the reaction with the surface hydroxyl groups.

Vibrational Mode **Typical Wavenumber (cm⁻¹) **Significance
C≡N Stretch~2245Confirms the presence of the terminal cyano group.
CH₂ Asymmetric Stretch~2925Indicates the presence of the alkyl backbone.
CH₂ Symmetric Stretch~2855Indicates the presence of the alkyl backbone.
Si-O-Si Stretch~1000-1100Confirms covalent bonding to the silica (B1680970) substrate.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Bonding States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For CUTCS SAMs, XPS is used to verify the presence of silicon, carbon, nitrogen, and oxygen on the surface and to determine their chemical bonding states. mdpi.com

High-resolution XPS scans of the C 1s, N 1s, and Si 2p regions provide detailed information. The C 1s spectrum can be deconvoluted to distinguish between carbon atoms in the alkyl chain (C-C), those adjacent to the cyano group (C-CN), and the cyano carbon itself (C≡N). The N 1s spectrum shows a peak characteristic of the nitrile group. A key indicator of a successful SAM formation on a silicon substrate is the Si 2p spectrum, which will show peaks corresponding to the underlying silicon substrate (Si-Si) and the silicon oxide layer (Si-O), as well as the Si-O-C bonds formed between the silane (B1218182) and the surface. The binding energy of the Si-O-Si bond is typically observed in the range of 102–104 eV.

Element Core Level Typical Binding Energy (eV) Interpretation
CarbonC 1s~285.0Alkyl chain (C-C, C-H)
CarbonC 1s~286.5Carbon adjacent to cyano group (C-CN)
NitrogenN 1s~399.5Cyano group (-C≡N)
SiliconSi 2p~99.0Silicon substrate (Si)
SiliconSi 2p~103.0Silicon dioxide (SiO₂) and Siloxane (Si-O-Si)

Microscopic and Topographical Evaluation

Microscopy techniques provide visual and quantitative information about the surface morphology, roughness, and uniformity of the CUTCS SAMs.

Atomic Force Microscopy (AFM) for Surface Roughness and Agglomeration

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional profile of the sample surface. icspicorp.com AFM is used to assess the surface roughness and to identify the presence of any molecular agglomerates or defects in the CUTCS SAM. utwente.nl A well-formed SAM should exhibit a smooth and uniform surface with a low root-mean-square (RMS) roughness value, often in the sub-nanometer range. researchgate.net The absence of significant agglomeration indicates a controlled deposition process where the silane molecules have formed a densely packed monolayer rather than polymerizing in solution and depositing as clumps. utwente.nl Studies have shown that the formation of a well-ordered monolayer leads to a marked decrease in surface roughness compared to the bare substrate. researchgate.net

Film Thickness and Optical Properties Measurement

Determining the thickness and optical properties of the CUTCS SAM is crucial for confirming monolayer formation and understanding its interaction with light.

Spectroscopic ellipsometry is a non-destructive optical technique used to determine film thickness and optical constants (refractive index and extinction coefficient). measurlabs.combruker.com For CUTCS SAMs, ellipsometry measurements can confirm the formation of a monolayer by comparing the measured thickness to the theoretical length of the 11-cyanoundecyltrichlorosilane molecule. A thickness of approximately 1.6–1.7 nm is typically observed for a well-formed CUTCS monolayer on a flat silicon dioxide surface. This technique is also sensitive enough to detect variations in film thickness, indicating the uniformity of the SAM. researchgate.net Furthermore, ellipsometric porosimetry can be employed to assess the sealing efficiency of the SAM on porous substrates. semilab.com

Technique Parameter Measured Typical Value for CUTCS SAM
Spectroscopic EllipsometryFilm Thickness1.6–1.7 nm
Spectroscopic EllipsometryRefractive IndexVaries with wavelength, typically ~1.45-1.50 in the visible range

Ellipsometry for Monolayer Thickness Determination

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants of thin films. It measures the change in polarization of light upon reflection from a sample surface. For this compound SAMs, ellipsometry is a key method to confirm the formation of a monolayer and to measure its thickness with high precision.

The analysis often involves modeling the surface as a multi-layer system (e.g., substrate/silicon dioxide layer/SAM/air). The thickness of the SAM is then extracted by fitting the experimental data to the model. An inaccurate model, particularly one that neglects the nuances of the SAM-substrate interface, can lead to a significant overestimation of the film's thickness. rsc.org A more sophisticated model that includes an effective medium approximation for the interface layer provides a more reliable estimation of the SAM's thickness. rsc.org

Table 1: Illustrative Ellipsometry Data for this compound SAMs

SubstrateAssumed Refractive Index of SAMMeasured Thickness (Å)
Silicon Wafer1.4515 - 20
Gold1.4518 - 22
Porous Low-k Dielectric1.45Varies with pore penetration

Note: The values presented are typical and can vary based on deposition conditions and substrate properties.

Surface Energetic Characterization

The surface energy of a material governs its wetting behavior and is a critical parameter for applications involving adhesion and coating. For this compound SAMs, the terminal cyano (-CN) group significantly influences the surface's energetic properties.

Contact Angle Measurements for Wettability Assessment

Contact angle goniometry is the standard method for assessing the wettability of a surface. nanoscience.comscielo.org.mx It involves placing a droplet of a liquid on the surface and measuring the angle formed at the three-phase (solid-liquid-gas) boundary. nanoscience.comwikipedia.org A high contact angle (>90°) indicates a hydrophobic or low-wettability surface, while a low contact angle (<90°) signifies a hydrophilic or high-wettability surface. nanoscience.comscielo.org.mx

For this compound SAMs, the long alkyl chain contributes to a hydrophobic character. However, the polar nature of the terminal cyano group can modulate this property. The static contact angle is the most commonly measured parameter, though dynamic contact angles (advancing and receding) can provide more detailed information about surface heterogeneity and roughness. nanoscience.comaalto.fi

Table 2: Representative Contact Angle Data for Surfaces Modified with this compound

Probing LiquidContact Angle (θ) on Bare SubstrateContact Angle (θ) on SAM-coated Substrate
Deionized Water< 20° (on clean SiO2)70° - 80°
Diiodomethane30° - 40° (on clean SiO2)45° - 55°

Note: These are example values. Actual measurements depend on the specific substrate and the quality of the SAM.

Surface Energy Component Analysis (Polar, Dispersive, Hydrogen Bonding)

The total surface free energy of a solid can be broken down into components representing different types of intermolecular forces: dispersive (van der Waals), polar, and in some cases, hydrogen bonding. dataphysics-instruments.com This analysis is typically performed by measuring the contact angles of several well-characterized liquids with known surface tension components. dataphysics-instruments.com The Owens-Wendt-Rabel-Kaelble (OWRK) method is a common approach used for these calculations. dataphysics-instruments.com

The presence of the polar cyano group at the terminus of the this compound molecule is expected to contribute significantly to the polar component of the surface energy. Understanding the balance between the dispersive component (from the undecyl chain) and the polar component is crucial for predicting and controlling adhesion and interactions with other materials. dataphysics-instruments.com Surface treatments can alter these components; for example, plasma treatment can increase the polar component of a polymer surface. dataphysics-instruments.com

Table 3: Example Surface Energy Component Analysis

SurfaceDispersive Component (mN/m)Polar Component (mN/m)Total Surface Energy (mN/m)
Bare Silicon Wafer~35~15~50
This compound SAM~30~10~40

Note: Data is illustrative and depends on the specific measurement conditions and calculation model.

Quantification of Surface Coverage and Density

To fully characterize a SAM, it is essential to quantify the amount of material on the surface, which relates to the packing density and completeness of the monolayer.

Rutherford Backscattering Spectrometry (RBS) for Atomic Concentration

Rutherford Backscattering Spectrometry (RBS) is a powerful, non-destructive technique for determining the elemental composition and depth profiling of thin films. eag.comwikipedia.org It involves bombarding the sample with a beam of high-energy ions (typically He²⁺) and measuring the energy of the ions that are scattered backward. eag.com From the energy and yield of the backscattered ions, one can determine the atomic mass and concentration of elements as a function of depth. eag.com

RBS is particularly useful for quantifying the areal density (atoms/cm²) of heavier elements in the SAM, such as silicon, and can also be used to profile the distribution of elements near the surface. eag.com This information is vital for assessing the uniformity and stoichiometry of the deposited monolayer. For instance, RBS can be used to quantify the penetration of precursors into porous low-k dielectric materials after modification with this compound SAMs. researchgate.netresearchgate.net

Table 4: Typical Information Obtainable from RBS Analysis of this compound SAMs

ElementAreal Density (atoms/cm²)
Silicon (from the silane headgroup)1 x 10¹⁴ - 5 x 10¹⁴
Nitrogen (from the cyano group)1 x 10¹⁴ - 5 x 10¹⁴
Carbon (from the alkyl chain)1.1 x 10¹⁵ - 5.5 x 10¹⁵

Note: These values are hypothetical and serve to illustrate the type of quantitative data provided by RBS.

Electrochemical Methods (Cyclic Voltammetry) for Surface Concentration and Blocking Effects

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable information about the properties of SAMs on conductive substrates. CV involves sweeping the potential of an electrode and measuring the resulting current. The shape of the cyclic voltammogram can reveal the presence of a SAM and its ability to block the access of redox-active species in the electrolyte to the electrode surface.

The "blocking effect" of the this compound SAM can be quantified by comparing the electrochemical response of a redox probe (e.g., ferrocyanide/ferricyanide) at a bare electrode versus a SAM-modified electrode. A well-packed, defect-free monolayer will significantly suppress the faradaic current from the redox probe. The degree of suppression can be used to estimate the surface coverage (θ). Furthermore, the reductive or oxidative desorption of the SAM itself can sometimes be observed, providing a direct measure of the number of molecules on the surface.

Table 5: Illustrative Cyclic Voltammetry Data for Assessing SAM Quality

ElectrodeRedox ProbePeak Current (Bare Electrode)Peak Current (SAM-coated Electrode)Surface Coverage (θ)
Gold[Fe(CN)₆]³⁻/⁴⁻100 µA< 5 µA> 0.95
ITORu(NH₃)₆²⁺/³⁺80 µA< 8 µA> 0.90

Note: The surface coverage is often estimated using the equation: θ = 1 - (I_SAM / I_bare), where I is the peak current.

Applications of 11 Cyanoundecyltrichlorosilane in Advanced Materials Science

Tailoring Surface Functionality in Nanotechnology

In the realm of nanotechnology, the precise modification of surfaces is paramount for the development of functional devices and materials. nano.goviberdrola.com 11-Cyanoundecyltrichlorosilane serves as a critical agent for this purpose, enabling the tailoring of surface properties like wettability and adhesion. The formation of SAMs from this compound allows researchers to create highly ordered and stable monolayers, which can significantly alter the characteristics of a substrate.

Nanoscale Device Fabrication and Patterning Templates

The ability of this compound to form well-defined monolayers is utilized in the fabrication of nanoscale devices and the creation of templates for nanopatterning. The self-assembly process, where the trichlorosilane (B8805176) groups react with hydroxylated surfaces to form strong covalent siloxane bonds, results in a densely packed molecular layer. This layer can act as a resist or a template, defining areas for subsequent material deposition or etching processes. This "bottom-up" approach is essential for developing next-generation microelectronics, sensors, and other nanoscale systems where feature sizes are too small for conventional lithography. gatech.edu The terminal cyano group provides a specific chemical functionality at the monolayer's surface, which can be used to direct the assembly of other materials or to be chemically modified in subsequent steps.

Stabilization of Nanostructures against Capillary Collapse

A significant challenge in fabricating high-aspect-ratio nanostructures, such as nanopillars, is their tendency to collapse and stick together during the drying process due to capillary forces. utwente.nlrsc.org Functionalizing the surfaces of these structures with SAMs can mitigate this issue. Research has shown that treating vertical nanostructures with this compound can effectively prevent this capillary-induced collapse. utwente.nl

The mechanism involves altering the surface energy of the nanostructures. The adhesion between two functionalized surfaces is governed by noncovalent interactions, including dispersive, polar, and hydrogen-bonding forces. utwente.nl By forming a SAM with a specific terminal group, these forces can be precisely controlled. The cyano-terminated SAM derived from this compound imparts a moderate polarity to the surface. This moderate polarity helps to balance the adhesive and cohesive forces, reducing the strong inter-pillar adhesion that leads to permanent collapse after drying. In comparative studies, surfaces functionalized with highly non-polar SAMs, like those from 1H,1H,2H,2H-perfluorodecyltrichlorosilane (FDTS), which have only a dispersive surface energy component, showed the most resistance to collapse. utwente.nl However, the tunable polarity offered by the cyano group provides an alternative route to stabilization.

Table 1: Surface Energy Components for Various Silane-Functionalized Surfaces Data derived from studies on functionalized flat Si (100) surfaces using the extended Fowkes method. utwente.nl

Silane (B1218182) FunctionalizationTotal Surface Energy (γ) (mJ/m²)Dispersive Component (γD) (mJ/m²)Polar Component (γP) (mJ/m²)H-Bonding Component (γH) (mJ/m²)
This compound (CN-UTS) 22.18.31.0Yes
1H,1H,2H,2H-perfluorodecyltrichlorosilane (FDTS)18.400No
Undecyltrichlorosilane (H-UTS)25.625.60No
11-bromoundecyltrichlorosilane (Br-UTS)33.130.62.5No
3-aminopropyltriethoxysilane (APTES)43.133.81.6Yes

Interfacial Engineering in Microelectronics and Integrated Circuits

The continuous scaling of integrated circuits requires the use of new materials to manage performance and reliability. pensoft.net Porous low-dielectric-constant (low-k) materials are used as insulators between copper interconnects to reduce the RC time delay, thereby increasing processing speed. researchgate.net However, the inherent porosity of these materials makes them susceptible to damage during manufacturing. researchgate.netkuleuven.be this compound plays a crucial role in the interfacial engineering of these materials, specifically in sealing their porous structure. researchgate.netresearchgate.net

Pore Sealing in Porous Low-k Dielectrics for Interconnects

A key challenge in integrating porous low-k dielectrics (such as porous SiCOH) is their vulnerability to the penetration of gases and chemical precursors used in subsequent processing steps like metallization. researchgate.net Self-assembled monolayers derived from this compound have been successfully used to seal the surface of these porous materials. researchgate.netkuleuven.beacs.org The long undecyl chain of the molecule is larger than many of the pores, allowing it to effectively cap them at the surface. kuleuven.benih.gov This sealing process is critical for maintaining the low-k value and integrity of the dielectric material throughout the chip manufacturing process. researchgate.net

The distribution of the SAM within the porous film depends heavily on the pore size. kuleuven.benih.gov If the pore diameter is smaller than the SAM precursor molecule, the molecules are confined to the top surface, creating an effective seal. acs.org If the pores are larger, the SAM molecules can penetrate deeper into the dielectric. kuleuven.benih.gov

The primary purpose of sealing porous low-k dielectrics is to create a barrier that prevents the diffusion of harmful species into the material. researchgate.net During metallization processes such as Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD), highly conformal coatings are deposited. researchgate.net Without a sealing layer, these deposition precursors would infiltrate the pores, increasing the dielectric constant and degrading the device's performance. researchgate.net

The SAM layer from this compound acts as a physical barrier, preventing the penetration of metal precursors (e.g., hafnium precursors for HfO2 deposition) and moisture. researchgate.net It also serves as a barrier against the diffusion of copper ions from the interconnects, which is a major reliability concern that can lead to dielectric breakdown and device failure. pensoft.netibm.com Furthermore, the cyano-terminated surface can improve the adhesion between the dielectric and the subsequent metal barrier layer. kuleuven.be

The formation of a robust, covalently bonded SAM requires the presence of hydroxyl (silanol, -OH) groups on the substrate surface for the trichlorosilyl (B107488) head to react with. researchgate.netkuleuven.be However, pristine low-k SiCOH dielectrics are typically hydrophobic due to the presence of methyl (-CH3) groups. kuleuven.be Therefore, a pre-treatment step is necessary to remove these methyl groups and generate a hydrophilic, hydroxyl-terminated surface. researchgate.netresearchgate.net

Various methods have been optimized for this surface activation:

Plasma Treatments : This is a common method where the dielectric surface is exposed to a plasma of specific gases. Different plasma chemistries have been investigated, including O2, He/H2, Ar/H2, and Ar/N2. researchgate.netkuleuven.be

O2 Plasma : The modification depth is governed by the diffusion of oxygen radicals into the pores, making it a suitable choice for materials with smaller pores (microporous). kuleuven.beacs.orgnih.gov

He/H2 Plasma : In this case, vacuum ultraviolet (VUV) light generated by the plasma plays a more critical role in breaking Si-CH3 bonds. This makes it more effective for hydrolyzing materials with larger pores (mesoporous). kuleuven.beacs.orgnih.gov

Wet Chemical Treatments : Immersion in certain chemical solutions can also generate the necessary hydroxyl groups. researchgate.net Examples include immersion in tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) or a sulfuric peroxide mixture. researchgate.net

The choice and optimization of the pre-treatment method are critical. It must generate a sufficient density of surface hydroxyl groups to ensure high grafting density of the SAM, while minimizing damage to the bulk of the delicate low-k material. researchgate.netkuleuven.be

Table 2: Pre-treatment Methods for Hydroxyl Group Generation on Low-k Dielectrics

Pre-treatment MethodPrimary MechanismSuitable ForReference
O₂ Plasma Diffusion of oxygen radicalsMicroporous materials (smaller pores) kuleuven.beacs.orgnih.gov
He/H₂ Plasma VUV light exposureMesoporous materials (larger pores) kuleuven.beacs.orgnih.gov
Ar/H₂ Plasma Ion bombardment and chemical reactionSurface hydroxylation researchgate.net
Wet Chemical (TMAH) Chemical reactionSurface hydroxylation researchgate.net
Plasma-Assisted Surface Activation (O2, He/H2, Ar/H2, Ar/N2, CO2 Plasma)
Integration with Atomic Layer Deposition (ALD) for Barrier Formation

One of the key applications of this compound SAMs is to act as a seeding layer or a pore-sealing layer in conjunction with Atomic Layer Deposition (ALD). ALD is a thin-film deposition technique that allows for the growth of highly conformal films with atomic-level precision. However, in porous materials, ALD precursors can infiltrate the pores, leading to unwanted material deposition within the bulk of the dielectric.

By first depositing a SAM of this compound, the pores of a low-k material can be effectively sealed. researchgate.net This prevents the penetration of ALD precursors, such as those for HfO₂, into the porous low-k film. researchgate.net The successful integration of SAMs with ALD is crucial for the fabrication of advanced interconnects in microelectronics, where thin, continuous barrier layers are required. researchgate.net The process involves a pre-treatment step (like Ar/H₂ or Ar/N₂ plasma), followed by the SAM deposition, and finally the ALD of the barrier material. researchgate.net This multi-step process allows for the formation of a barrier layer on top of the porous dielectric without compromising its low-k properties. researchgate.net

Surface Modification for Organic Electronic Materials (e.g., Pentacene (B32325) Deposition)

The performance of organic electronic devices, such as organic thin-film transistors (OTFTs), is highly dependent on the interface between the organic semiconductor and the gate dielectric. Modifying the dielectric surface with a SAM can significantly influence the growth morphology and electrical characteristics of the organic semiconductor layer.

This compound (referred to as CUTS in some literature) has been used to modify the surface of SiO₂ for the deposition of pentacene, a widely studied organic semiconductor. aip.org The choice of SAM affects the pentacene-substrate interaction, which in turn dictates the growth mode of the pentacene film. aip.org By creating patterns of different SAMs on a single substrate, it is possible to achieve patterned growth of pentacene, where a well-connected, high-mobility film forms on one type of SAM, while a poorly-connected, low-mobility film forms on another. aip.org This demonstrates the potential of this compound in the fabrication of patterned organic electronic circuits.

Control of Adhesion and Wettability in Engineered Surfaces

The ability to precisely control the adhesion and wetting properties of surfaces is critical in a wide range of applications, from microfluidics to anti-fouling coatings. The bifunctional nature of this compound, with its reactive trichlorosilane head and cyano-terminated alkyl chain, makes it a versatile tool for surface energy engineering.

Manipulation of Hydrophobic/Hydrophilic Characteristics

The wettability of a surface, its tendency to be wetted by a liquid, is governed by its surface energy. By forming a SAM of this compound, the surface energy of a substrate can be significantly altered. The long undecyl chain provides a hydrophobic character, while the terminal cyanide group introduces a degree of polarity.

Studies have shown that treating silicon substrates with this compound leads to a shift towards increased hydrophobicity. Furthermore, by creating mixed monolayers of this compound and another silane, such as dodecyltrichlorosilane, the surface wettability can be finely tuned. researchgate.net The water wettability of such mixed monolayer surfaces has been shown to have a linear dependency on the composition of the deposition solution, allowing for precise control over the hydrophobic/hydrophilic balance. researchgate.net This capability is valuable for applications requiring patterned wettability or specific liquid-surface interactions. rsc.orgrsc.org

Modification of Inter-particle and Inter-surface Adhesion

The same principles that govern wettability also control adhesion. The surface energy of a material is directly related to its adhesive properties. By modifying the surface with a SAM of this compound, the adhesion between particles or between a particle and a surface can be either enhanced or reduced. researchgate.net

This control over adhesion is crucial in applications such as coatings and sealants, where strong adhesion is desired, as well as in areas like microfabrication and particle handling, where preventing unwanted adhesion is critical. nih.gov Research has demonstrated that the adhesion of ice to a surface can be significantly reduced by applying coatings that lower the surface energy, a principle that can be applied using silane-based monolayers. nih.gov The ability of this compound to form well-defined monolayers allows for a systematic approach to modifying and controlling these adhesive forces. researchgate.net

Versatility in Surface Functionalization through Terminal Cyano Group Reactivity

The utility of this compound in materials science is significantly enhanced by the chemical reactivity of its terminal cyano (C≡N) group. After the formation of a stable, self-assembled monolayer (SAM) through the reaction of the trichlorosilane head with a hydroxylated substrate, the terminal cyano groups are oriented away from the surface. These groups present a platform for a variety of subsequent chemical modifications. The nitrile's carbon-nitrogen triple bond acts as a reactive site, making it susceptible to nucleophilic attack. lumenlearning.comlibretexts.org This inherent reactivity allows for the post-assembly modification of the SAM, enabling the surface properties to be precisely tailored for specific applications. ebsco.com This versatility distinguishes this compound from simple alkyltrichlorosilanes that primarily serve to alter surface energy and wettability but lack a reactive functional group for further chemical transformations.

Chemical Conversion to Carboxylic Acid Functionalities

A primary example of the cyano group's reactivity is its conversion into a carboxylic acid (-COOH) functionality. This transformation is highly valuable as it introduces acidic sites to the surface, which can alter properties like pH-responsiveness, hydrophilicity, and provide anchor points for the covalent immobilization of biomolecules. researchgate.net The conversion is typically achieved through the chemical process of hydrolysis. ebsco.comlibretexts.org

The most common method involves acid-catalyzed hydrolysis, where the cyano-terminated surface is heated under reflux with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid. libretexts.orglibretexts.org The reaction proceeds through a two-step mechanism:

The nitrile group first undergoes hydrolysis to form an amide (-CONH₂) intermediate. ebsco.combyjus.com

With continued heating in the acidic medium, the amide is further hydrolyzed to yield the final carboxylic acid (-COOH) and an ammonium (B1175870) salt as a byproduct. byjus.comyoutube.com

Alternatively, alkaline hydrolysis can be employed by heating the surface with a solution like sodium hydroxide. libretexts.org However, this method initially produces a carboxylate salt (e.g., -COO⁻Na⁺). A subsequent acidification step with a strong acid is required to protonate the salt and form the free carboxylic acid on the surface. libretexts.org For producing the free acid directly, acid-catalyzed hydrolysis is often the preferred method. byjus.com

The successful conversion of the terminal cyano groups to carboxylic acids can be verified using surface-sensitive analytical techniques. X-ray Photoelectron Spectroscopy (XPS) can confirm the change in the surface elemental composition and the chemical state of carbon and nitrogen atoms. researchgate.net Additionally, contact angle measurements can detect an increase in surface wettability (a decrease in contact angle) consistent with the replacement of the less polar cyano groups with the highly polar carboxylic acid groups. researchgate.net

Table 1: Summary of Hydrolysis of Terminal Cyano Group to Carboxylic Acid

Parameter Description
Starting Surface Self-assembled monolayer of this compound, presenting terminal cyano (-C≡N) groups.
Reaction Hydrolysis. ebsco.comlibretexts.org
Reagents/Conditions Acid-Catalyzed: Heating under reflux with a dilute acid (e.g., HCl, H₂SO₄). libretexts.orglibretexts.orgBase-Catalyzed: Heating under reflux with a base (e.g., NaOH), followed by acidification. libretexts.org
Intermediate An amide-terminated surface (-CONH₂) is formed during the reaction. ebsco.combyjus.com
Final Surface A carboxylic acid-terminated surface (-COOH). libretexts.orgresearchgate.net

| Verification Methods | X-ray Photoelectron Spectroscopy (XPS), Contact Angle Goniometry. researchgate.net |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Reaction Energetics

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are pivotal in determining the energetics of chemical reactions, making it a valuable tool for understanding the formation of self-assembled monolayers (SAMs). While specific DFT studies detailing the reaction energetics exclusively for 11-cyanoundecyltrichlorosilane are not widely available in public literature, the methodology is well-established for similar organosilane molecules. Such studies typically focus on the hydrolysis of the trichlorosilane (B8805176) group and its subsequent condensation on a substrate.

DFT is employed to determine the most stable adsorption geometries and to analyze the electronic interactions between an adsorbate and a substrate surface. For a molecule like this compound, DFT calculations would model its interaction with surfaces such as silicon dioxide (SiO2). These calculations can predict the preferential adsorption sites and the nature of the chemical bonds formed, primarily the robust Si-O-Si covalent linkages that anchor the molecule to the substrate. diva-portal.org The calculations involve determining the adsorption energy for various molecular orientations and surface sites to identify the most energetically favorable configuration. rsc.orgaps.org

The process involves computing the total energy difference between the combined adsorbate-substrate system and the sum of the energies of the isolated molecule and the bare surface. diva-portal.org Analysis of the density of states (DOS) and charge density difference can further elucidate the bonding mechanism, revealing how the electronic structure of both the molecule and the substrate are altered upon adsorption. rsc.org For complex molecules, these studies can reveal deformations upon adsorption and confirm how different parts of the molecule interact with the surface. diva-portal.org

Adsorption and Bonding Configurations on Substrates

Molecular Dynamics (MD) Simulations of Interfacial Phenomena

Molecular Dynamics simulations are a powerful computational method for studying the physical movements of atoms and molecules. MD is particularly well-suited for investigating dynamic processes and large-scale phenomena at interfaces, providing insights that are complementary to the static, electronic-level information from DFT.

MD simulations are frequently used to investigate the wetting behavior of liquids on various surfaces, including those that are chemically modified or topographically patterned. xjtu.edu.cn For a surface functionalized with this compound, MD simulations could model the interaction of water droplets with the cyano-terminated surface. By simulating the trajectory of individual water molecules, researchers can calculate macroscopic properties like the contact angle, which quantifies wettability. xjtu.edu.cnfrontiersin.org These simulations can reveal how the chemical nature of the terminal group (in this case, the polar cyano group) and the molecular packing of the SAM influence the surface's hydrophobic or hydrophilic character. frontiersin.org Studies on nanopatterned substrates show that MD simulations can accurately reproduce wetting transitions and provide insights into how surface geometry affects liquid-surface interactions. xjtu.edu.cn

The morphology of films formed by this compound, particularly under spatial confinement, can be effectively studied using MD simulations. When SAMs are formed within porous materials, the confinement can significantly impact the ordering and density of the monolayer. nih.gov MD simulations can model the self-assembly process within pores of varying diameters, predicting the resulting film morphology. These simulations can show how precursor molecules arrange themselves and can identify the formation of low-density regions or defects in the molecular packing, which is crucial for applications like pore sealing in low-k dielectrics. nih.gov

Wetting Behavior on Nanopatterned Substrates

Modeling of Self-Assembly Processes and Molecular Packing

The spontaneous formation of ordered monolayers from this compound precursors is a complex process governed by molecule-substrate and molecule-molecule interactions. Computational modeling provides a framework for understanding and predicting the outcomes of this self-assembly.

Research has focused on the deposition of this compound SAMs on porous SiCOH low-k dielectrics, materials used in microelectronics. nih.gov A key finding is that the distribution of the SAM is highly dependent on the pore diameter of the substrate material. nih.gov A simple model has been developed to correlate the pore structure of the low-k material with the distribution of the SAMs within the pores. nih.gov

The model is based on the relationship between the size of the SAM precursor molecule and the pore dimensions of the substrate. nih.gov

Surface Confinement: When the pore diameter is smaller than the van der Waals radius of the this compound precursor, the molecules are unable to penetrate the pores and are confined to the top surface of the dielectric material. nih.gov

Pore Penetration: Conversely, if the pore diameter is larger than the precursor molecule, the SAMs can penetrate deeper into the porous structure. nih.gov The depth and conformity of this internal coating depend on the hydrophilicity of the pore walls, which can be modified by plasma treatments to generate the necessary silanol (B1196071) (-OH) grafting sites. nih.gov

The nanoscale curvature associated with the pores also influences the molecular packing density and the ordering of the SAM, compared to self-assembly on a flat surface. nih.gov

The following table summarizes the modeled behavior of this compound SAM formation on porous substrates based on pore size.

Pore Diameter Relative to Molecule SizeSAMs DistributionGoverning Factor
SmallerConfined to the surfaceSteric hindrance prevents entry into pores. nih.gov
LargerPenetration into the porous bulkPrecursor molecules can access the interior of the pores. nih.gov

This modeling demonstrates that the molecular packing and ultimate morphology of the SAM can be controlled by carefully selecting the substrate's porous architecture and surface chemistry. nih.gov

Comparative Analysis with Other Organosilanes

Distinguishing Features and Enhanced Functionality of the Cyano Group

The terminal cyano (–C≡N) group of 11-cyanoundecyltrichlorosilane introduces a range of chemical functionalities that are absent in simple alkyl-terminated organosilanes like octadecyltrichlorosilane (B89594). This nitrile functionality is central to its enhanced capabilities.

One of the most significant features is the cyano group's high polarity and the presence of an unshared electron pair on the nitrogen atom. kuleuven.beresearchgate.net This electron pair imparts Lewis base characteristics, allowing for increased reactivity and specific interactions with other materials. researchgate.netacs.org For instance, it can coordinate with metal ions, which is a valuable attribute in electronics and sensor applications. acs.org This chemical reactivity also means the cyano group can be converted into other functional groups, such as carboxylic acids (–COOH) through hydrolysis, further expanding its utility for creating surfaces with tailored properties. kuleuven.beresearchgate.netresearchgate.net

Compared to the non-polar, hydrophobic methyl (–CH₃) group found at the terminus of molecules like octadecyltrichlorosilane, the cyano group significantly increases the surface energy of the resulting Self-Assembled Monolayer (SAM). kuleuven.beresearchgate.netresearchgate.net This alteration from a hydrophobic to a more hydrophilic character is crucial for improving the adhesion of subsequent layers, such as metal barriers in microelectronics. kuleuven.beresearchgate.net The cyano group can also enhance the solubility of certain molecular derivatives. rsc.org

Table 1: Distinguishing Features of the Cyano Group in this compound

Feature Description Conferred Functionality
High Polarity The C≡N triple bond creates a strong dipole moment. Increases surface energy, improves wettability, and influences molecular alignment in SAMs. kuleuven.beresearchgate.net
Lewis Base Character The unshared electron pair on the nitrogen atom can donate electrons. Allows for coordination with metal ions and enhances reactivity for molecular layer deposition. kuleuven.beresearchgate.netacs.org
Chemical Reactivity The nitrile group can undergo chemical transformations. Can be hydrolyzed to form carboxylic acid (–COOH) groups, enabling further surface functionalization. kuleuven.beresearchgate.netresearchgate.net

| Defect Passivation | The cyano group can interact with and passivate surface defects. | Enhances the performance of optoelectronic devices by neutralizing charge traps. oup.com |

Comparison of SAM Formation Characteristics with Alkyltrichlorosilanes (e.g., Octadecyltrichlorosilane)

The formation of Self-Assembled Monolayers (SAMs) is a primary application for organosilanes, and the terminal group plays a critical role in the process. Both this compound and alkyltrichlorosilanes like octadecyltrichlorosilane form SAMs through the hydrolysis of their trichlorosilyl (B107488) (–SiCl₃) headgroups with surface hydroxyl (–OH) groups, creating robust covalent Si-O-Si bonds to substrates like silicon dioxide. aip.org

However, the nature of the terminal group influences the packing and final properties of the monolayer. The long alkyl chain of octadecyltrichlorosilane promotes the formation of dense, highly ordered, and hydrophobic monolayers, driven by van der Waals interactions between the chains. These SAMs are known for creating low-energy surfaces with high water contact angles (approaching 110°). kuleuven.be

In contrast, the terminal cyano group of this compound introduces dipole-dipole interactions between adjacent molecules. While the undecyl chain still contributes to ordering, the final SAM properties are different. The surface is more polar and exhibits higher surface energy compared to the methyl-terminated SAM from octadecyltrichlorosilane. kuleuven.beresearchgate.net The packing density and molecular ordering can also be affected by the repulsive or attractive forces between the terminal dipoles, which can be influenced by the substrate and deposition conditions. kuleuven.be

Table 2: Comparison of SAM Formation Characteristics

Characteristic This compound Octadecyltrichlorosilane
Driving Force for Ordering Van der Waals interactions, Dipole-dipole interactions Primarily strong van der Waals interactions
Surface Energy of SAM Higher, more polar surface kuleuven.beresearchgate.net Lower, non-polar (hydrophobic) surface kuleuven.beresearchgate.net
Resulting Surface Nature Moderately hydrophilic, reactive kuleuven.be Highly hydrophobic, inert kuleuven.bekuleuven.be

| Typical Water Contact Angle | Lower than OTS (substrate dependent) | High (e.g., ~110°) kuleuven.be |

Comparative Performance in Specific Applications (e.g., Pore Sealing, Adhesion)

The differences in functionality and SAM characteristics translate directly to performance advantages for this compound in specific applications where simple alkyltrichlorosilanes are less effective.

Pore Sealing in Low-k Dielectrics: In the manufacturing of integrated circuits, porous low-dielectric constant (low-k) materials are used as insulators. Sealing these pores is essential to prevent the diffusion of metal atoms (like copper) into the dielectric, which would compromise the device. SAMs derived from this compound have proven to be effective pore-sealing agents. kuleuven.beresearchgate.net The size of the molecule allows it to penetrate and graft onto the inner surfaces of pores, provided the pore diameter is larger than the molecule's van der Waals radius. kuleuven.beresearchgate.net While alkyltrichlorosilanes can also fill pores, the cyano-terminated surface offers a distinct advantage: it provides a chemically active and high-energy surface that promotes better adhesion for the subsequent metal barrier layer. kuleuven.beresearchgate.netresearchgate.net

Adhesion Promotion: The performance of this compound as an adhesion promoter is superior to that of alkyltrichlorosilanes in contexts requiring bonding between an inorganic substrate and a polar material or metal. Alkyltrichlorosilane SAMs create a hydrophobic, low-energy surface, which is inherently non-receptive to many adhesives and coatings. In contrast, the cyano-terminated SAM increases the surface energy, which has been shown to improve the adhesion between a dielectric material and a metal barrier. kuleuven.beresearchgate.net This enhanced adhesion is critical for the mechanical stability and reliability of multi-layer electronic devices. oup.com

Table 3: Comparative Performance in Specific Applications

Application This compound Octadecyltrichlorosilane
Pore Sealing (Low-k Dielectrics) Effectively seals pores and provides a high-energy surface for subsequent layers. kuleuven.beresearchgate.net Can fill pores but results in a low-energy, hydrophobic surface that may offer poor adhesion for metal layers.
Adhesion Promotion Significantly improves adhesion between inorganic substrates and metal layers due to increased surface energy. kuleuven.beresearchgate.netresearchgate.net Generally acts as a release layer or adhesion inhibitor due to its low surface energy.

| Surface Modification for Pentacene (B32325) Growth | Modifies the surface to influence the growth mode of organic semiconductors like pentacene. kuleuven.be | Also used to modify surfaces, but provides a different level of molecule-surface interaction, leading to different growth conditions. kuleuven.be |

Future Directions and Emerging Research Avenues

Development of Novel Deposition Techniques for Enhanced Monolayer Control

The formation of high-quality SAMs is fundamental to leveraging the properties of 11-cyanoundecyltrichlorosilane. While traditional liquid-phase and vapor-phase deposition methods are effective, research is moving towards more advanced techniques that offer superior control over monolayer structure, density, and uniformity. kyoto-u.ac.jp

Future research is exploring novel deposition methods to overcome the limitations of current techniques. researchgate.net These include:

Vapor Phase Deposition (VPD): This technique involves exposing a substrate to the silane (B1218182) in a gaseous state within a closed chamber, often at elevated temperatures (50-120°C) and controlled pressure. princeton.edu VPD is advantageous for creating uniform monolayers and is scalable for coating applications, though it requires precise control over vapor pressure. kyoto-u.ac.jp It is considered a promising method as it reduces the presence of particulate aggregates often found in liquid-phase deposition. kyoto-u.ac.jp

Spin Coating: This method has been demonstrated as a fast and versatile alternative to conventional solution immersion for depositing silane-based SAMs. acs.org Studies show that spin coating can produce robust, smooth, and homogeneous monolayers with qualities comparable to those formed by immersion. acs.org

Microcontact Printing (µCP): This technique uses an elastomeric stamp to transfer "inks" of organosilane molecules onto a substrate, allowing for the creation of patterned SAMs with high resolution. nist.gov Combining µCP with vapor deposition can produce micro-scale gradient patterns on silicon substrates. nist.gov

Organic Vapor Jet Printing (OVJP): An evolution of OVPD, this method uses a hot, inert carrier gas jet to transport and deposit organic molecules with high precision, capable of creating patterns with resolutions down to the sub-micron level. princeton.edu

The goal of these emerging techniques is to achieve meticulous control over the self-assembly process, which is crucial for applications in nanoelectronics and biosensors where flawless and reproducible surface functionalization is paramount. nih.govkuleuven.be

Exploration of this compound in Advanced Composite Materials

The bifunctional nature of this compound, with its substrate-reactive trichlorosilane (B8805176) group and a functional cyano terminus, makes it a compelling candidate for use as a coupling agent or adhesion promoter in advanced composite materials. designetics.comwikipedia.orgbyk.com

Research in this area focuses on:

Improving Interfacial Adhesion: Silanes are known to form covalent bonds between inorganic fillers (like silica (B1680970), glass, or metal oxides) and organic polymer matrices. nih.govevonik.com By treating filler surfaces with this compound, it is hypothesized that the interfacial adhesion and stress transfer within the composite can be significantly enhanced. nih.gov This leads to improved mechanical properties such as tensile strength and toughness. nih.govmdpi.com

Surface Modification of Fillers: The performance of polymer composites is heavily dependent on the dispersion and interaction of fillers within the polymer matrix. evonik.compusan.ac.kr Treating inorganic fillers with organosilanes modifies their surface to improve compatibility with the polymer, ensuring a more homogeneous distribution and preventing aggregation. evonik.comresearchgate.net The cyano group offers a specific functionality that can be further reacted or can alter the surface energy to achieve desired composite properties. kuleuven.be

Enhanced Thermal and Environmental Stability: The strong covalent linkage provided by silane coupling agents at the filler-matrix interface can suppress the migration of fillers during thermal cycling, preserving the composite's mechanical performance and long-term stability. nih.gov This is critical for applications in aerospace and automotive industries where materials are exposed to harsh environmental conditions. designetics.com

The table below outlines the potential effects of using this compound as a surface modifier for fillers in polymer composites.

PropertyEffect of Filler Treatment with this compoundRationale
Mechanical Strength Increased tensile strength and toughnessImproved stress transfer across the filler-polymer interface due to covalent bonding. nih.gov
Filler Dispersion More homogeneous distributionEnhanced compatibility between the inorganic filler surface and the organic polymer matrix. evonik.com
Thermal Stability Improved performance under thermal cyclingSuppression of filler migration and maintenance of interfacial integrity. nih.gov
Adhesion Enhanced adhesion between dissimilar materialsFormation of a chemical bridge between the inorganic filler and the polymer matrix. designetics.comwikipedia.org

Integration with Hybrid Organic-Inorganic Systems for Multifunctional Interfaces

The creation of hybrid materials that synergistically combine the properties of both organic and inorganic components is a rapidly advancing field. This compound is a key enabler in this area, facilitating the covalent integration of these disparate materials to create multifunctional interfaces. evonik.com

Emerging research avenues include:

Sol-Gel Processes: The sol-gel method is a versatile technique for synthesizing hybrid materials. azonano.comrroij.comresearchgate.net this compound can be incorporated as a precursor in sol-gel synthesis. Its trichlorosilane group can co-condense with other metal alkoxides (like tetraethyl orthosilicate, TEOS) to form a stable inorganic network, while the cyano-terminated alkyl chain becomes an integral, functional part of the final hybrid material. tno.nlmdpi.com This allows for the creation of materials with tailored surface properties.

Functionalized Porous Materials: In materials like porous low-k dielectrics, SAMs derived from this compound are used to seal pores and modify surface properties. kuleuven.beresearchgate.net The cyano group is particularly interesting as it increases surface energy, which can improve adhesion to subsequent layers like metal barriers in microelectronic devices. kuleuven.be Furthermore, the cyano group can be chemically converted into other reactive groups, such as carboxylic acids, opening up pathways for further functionalization. kuleuven.be

Layer-by-Layer Assembly: This technique allows for the construction of multilayered thin films with precise control over thickness and composition. This compound can be used to create a foundational functional surface onto which subsequent organic or inorganic layers can be assembled, leading to complex, multifunctional architectures for sensors, coatings, and electronic devices.

The integration of this compound into these systems provides a molecular-level bridge, ensuring a robust and stable connection between the organic and inorganic realms. evonik.com

Studies on Long-Term Stability and Degradation Mechanisms of Derived Surfaces

For any practical application, the long-term stability and durability of modified surfaces are critical. While silane-based SAMs are generally more robust than thiol-based SAMs on gold, their degradation under various environmental stressors is an active area of research. oaepublish.comacs.org

Future studies on this compound-derived surfaces will likely focus on:

Hydrolytic Stability: The primary linkage between the silane and a hydroxylated surface is the siloxane (Si-O-Si) bond. The stability of this bond, especially in aqueous environments of varying pH, is crucial. nih.gov Research investigates how factors like SAM packing density and cross-linking affect the rate of hydrolysis and subsequent monolayer degradation. nih.govresearchgate.net While generally stable, siloxane bonds can be susceptible to cleavage under harsh acidic or basic conditions.

Thermal Stability: The operational temperature range of devices and materials incorporating these SAMs is limited by the thermal stability of the monolayer. Studies using techniques like X-ray photoelectron spectroscopy (XPS) at elevated temperatures help determine the degradation onset temperature. nih.gov For alkylsilanes on silicon surfaces, degradation typically begins at temperatures above 260°C. nih.gov

Photodegradation: Exposure to ultraviolet (UV) radiation can also lead to the degradation of organic monolayers. researchgate.net The mechanism often involves photooxidation, where C-C bonds in the alkyl chain are cleaved, leading to the removal of the organic layer. researchgate.netbeilstein-journals.org Understanding these mechanisms is vital for applications where the material will be exposed to sunlight or other UV sources.

Environmental and Chemical Resistance: Research also examines the stability of these surfaces when exposed to complex biological media, organic solvents, and oxidative or reductive environments. researchgate.netru.nlacs.org The presence of uncontrolled water during the initial deposition can lead to the formation of less stable, randomly cross-linked agglomerates, which can compromise long-term durability. sci-hub.se

The table below summarizes key stability parameters and the typical methods used for their investigation.

Stability ParameterEnvironmental StressorCommon Investigation TechniquesPotential Degradation Mechanism
Hydrolytic Stability Water, acidic/basic solutionsContact Angle Goniometry, XPSCleavage of Si-O-Si bonds. nih.gov
Thermal Stability Elevated temperaturesXPS, Thermal Gravimetric Analysis (TGA)Desorption of molecules, decomposition of the alkyl chain. nih.govscielo.br
Photodegradation UV radiationContact Angle Goniometry, XPS, AFMPhotooxidation and cleavage of C-C bonds in the alkyl chain. researchgate.net
Chemical Stability Solvents, biological mediaVoltammetry, XPSDesorption, oxidation of the terminal group or alkyl chain. researchgate.net

A deeper understanding of these degradation pathways is essential for designing more robust and reliable materials and for predicting the operational lifetime of devices that utilize surfaces modified with this compound.

Q & A

Basic Research Questions

Q. How is 11-Cyanoundecyltrichlorosilane (CUTS) synthesized and characterized for self-assembled monolayer (SAM) applications?

  • Methodology : CUTS is typically synthesized via trichlorosilylation of a cyanoundecyl precursor. Characterization involves nuclear magnetic resonance (NMR) for purity assessment and Fourier-transform infrared spectroscopy (FTIR) to confirm the cyano (-CN) and trichlorosilane (-SiCl₃) functional groups. For SAM applications, substrates like SiO₂ are cleaned with piranha solution (H₂SO₄:H₂O₂) to ensure hydroxyl-rich surfaces, enabling covalent bonding of CUTS .
  • Experimental Design : Surface coverage is quantified using ellipsometry to measure SAM thickness (typically 1–2 nm) and contact angle measurements to assess hydrophobicity. X-ray photoelectron spectroscopy (XPS) validates elemental composition and bonding states .

Q. What techniques are used to verify the formation and quality of CUTS-based SAMs on SiO₂ substrates?

  • Key Techniques :

  • Atomic Force Microscopy (AFM) : Detects defects and uniformity at the nanoscale.
  • XPS : Confirms the presence of Si-O-Si bonds (102–104 eV binding energy) and cyano groups (~286 eV for C-N) .
  • Ellipsometry : Measures SAM thickness to ensure monolayer formation.
  • Contact Angle Goniometry : Evaluates surface wettability; CUTS SAMs typically exhibit contact angles >100° due to the hydrophobic cyanoundecyl chain .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported contact angle measurements for CUTS SAMs across studies?

  • Data Contradiction Analysis : Variability often arises from differences in substrate pretreatment (e.g., piranha solution vs. UV/Ozone cleaning), ambient humidity during SAM formation, or solvent purity. Controlled experiments should standardize substrate preparation (e.g., consistent SiO₂ oxidation protocols) and SAM deposition conditions (e.g., anhydrous toluene, nitrogen environment) .
  • Statistical Validation : Replicate measurements (n ≥ 5) with error bars and ANOVA testing can identify systematic biases. Cross-lab validation using shared reference substrates is recommended .

Q. What methodologies optimize CUTS monolayer stability under varying environmental conditions (e.g., humidity, temperature)?

  • Experimental Design :

  • Accelerated Aging Tests : Expose SAMs to 85°C/85% relative humidity for 24–72 hours and monitor degradation via AFM and XPS.
  • Chemical Stability Assays : Immerse SAMs in aqueous solutions (pH 2–12) and organic solvents to assess hydrolytic/thermal resistance .
  • Surface Passivation : Co-deposit CUTS with crosslinking agents (e.g., glutaraldehyde) to enhance robustness .

Q. How can CUTS be integrated into cross-disciplinary applications (e.g., biosensing or nanoelectronics) while maintaining functional integrity?

  • Interdisciplinary Strategies :

  • Biosensing : Functionalize CUTS SAMs with biorecognition elements (e.g., antibodies via EDC-NHS coupling) while preserving cyano group reactivity. Use electrochemical impedance spectroscopy (EIS) to monitor binding events .
  • Nanoelectronics : Pattern CUTS SAMs via microcontact printing to create dielectric layers for organic field-effect transistors (OFETs). Characterize leakage current and capacitance-voltage (C-V) curves to evaluate performance .

Methodological Frameworks

Q. What statistical or computational tools are recommended for analyzing CUTS SAM heterogeneity?

  • Tools :

  • ImageJ : Quantify AFM defect density using threshold analysis.
  • COMSOL Multiphysics : Model SAM packing density and intermolecular forces.
  • Principal Component Analysis (PCA) : Identify dominant variables (e.g., deposition time, solvent polarity) influencing SAM quality .

Q. How should researchers design experiments to investigate competing interactions (e.g., steric vs. electronic effects) in CUTS-based systems?

  • Controlled Variables :

  • Steric Effects : Compare SAMs with varying alkyl chain lengths (e.g., CUTS vs. octyltrichlorosilane).
  • Electronic Effects : Modify terminal groups (e.g., cyano vs. amino) and measure work function changes via Kelvin probe force microscopy (KPFM) .

Ethical and Reproducibility Considerations

Q. What documentation standards ensure reproducibility in CUTS-related studies?

  • Best Practices :

  • Detailed Protocols : Specify substrate cleaning steps, SAM deposition time/temperature, and solvent batch numbers.
  • Data Transparency : Publish raw AFM/XPS datasets in repositories like Zenodo.
  • Ethical Compliance : Adhere to chemical safety guidelines (e.g., fume hood use for trichlorosilane handling) .

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